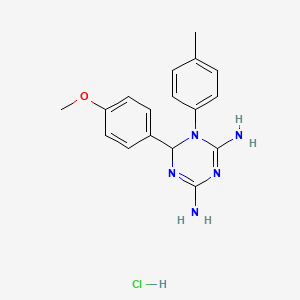![molecular formula C19H23ClO3 B5035578 1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is commonly known as clofenetazone and belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mécanisme D'action
Clofenetazone exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. It selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, clofenetazone reduces the production of prostaglandins and hence relieves pain and inflammation.
Biochemical and Physiological Effects
Clofenetazone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. Moreover, it has been reported to have a protective effect against liver damage caused by various toxins.
Avantages Et Limitations Des Expériences En Laboratoire
Clofenetazone has several advantages for use in lab experiments. It is readily available and can be easily synthesized using standard laboratory techniques. Moreover, it has been extensively studied, and its pharmacological effects are well characterized. However, it also has some limitations. It has been reported to have a short half-life, which may limit its effectiveness in certain experimental settings. Moreover, its precise mechanism of action is not fully understood, which may limit its applicability in certain research areas.
Orientations Futures
Clofenetazone has several potential future directions for research. It has been shown to have a protective effect against liver damage caused by various toxins, and further research is needed to explore its potential as a therapeutic agent for liver diseases. Moreover, it has been reported to have anti-inflammatory effects, and further research is needed to explore its potential as a therapeutic agent for inflammatory diseases such as arthritis. Additionally, its mechanism of action is not fully understood, and further research is needed to elucidate its precise pharmacological effects.
Méthodes De Synthèse
Clofenetazone can be synthesized through a multi-step process involving the reaction of 1-chloro-2-ethyl-4-nitrobenzene with 3-methoxyphenol, followed by the addition of 4-(2-bromoethoxy)butoxy magnesium bromide. The final product is obtained through the reduction of the nitro group with tin and hydrochloric acid.
Applications De Recherche Scientifique
Clofenetazone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. Clofenetazone has also been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Moreover, it has been reported to have a protective effect against liver damage caused by various toxins.
Propriétés
IUPAC Name |
1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-3-15-13-18(9-10-19(15)20)23-12-5-4-11-22-17-8-6-7-16(14-17)21-2/h6-10,13-14H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWVEIVQFRWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCOC2=CC=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)


![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)